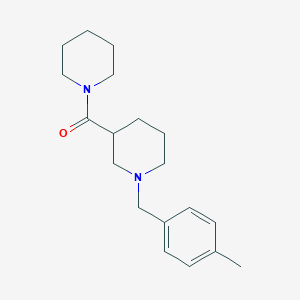
1-(4-Methylbenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly known as MPDC, is a piperidine-based compound that has been the subject of scientific research due to its potential therapeutic applications. MPDC has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.
Mécanisme D'action
The mechanism of action of MPDC is not fully understood. However, it is believed to act on the opioid system in the brain, specifically the mu-opioid receptor. MPDC has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPDC has been shown to possess analgesic and anti-inflammatory properties in animal models. It has also been shown to have a low potential for abuse and addiction, which is a significant advantage over traditional opioid analgesics. Additionally, MPDC has been shown to have fewer side effects compared to traditional opioids, such as respiratory depression and sedation.
Avantages Et Limitations Des Expériences En Laboratoire
MPDC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in animal models of pain and inflammation. However, there are also limitations to its use. MPDC has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of MPDC is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on MPDC. One area of research could focus on further understanding the mechanism of action of MPDC, including its binding affinity and downstream signaling pathways. Another area of research could focus on optimizing the synthesis method to increase the yield and purity of the product. Additionally, future research could explore the potential use of MPDC in combination with other analgesics or anti-inflammatory drugs to enhance its effects. Finally, clinical trials in humans could be conducted to determine the safety and efficacy of MPDC as a potential new pain medication.
Méthodes De Synthèse
The synthesis of MPDC involves the reaction between 1-phenylpiperidin-4-amine and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
MPDC has been the subject of scientific research due to its potential therapeutic applications. In particular, it has been studied for its analgesic and anti-inflammatory properties. In one study, MPDC was shown to reduce pain sensitivity in rats with neuropathic pain. Another study found that MPDC reduced inflammation in mice with induced paw edema.
Propriétés
Formule moléculaire |
C19H28N2O |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[1-[(4-methylphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O/c1-16-7-9-17(10-8-16)14-20-11-5-6-18(15-20)19(22)21-12-3-2-4-13-21/h7-10,18H,2-6,11-15H2,1H3 |
Clé InChI |
SBMRGPUPONJGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
